molecular formula C13H12ClNOS B12616960 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-53-6

5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12616960
CAS No.: 918107-53-6
M. Wt: 265.76 g/mol
InChI Key: JVIQRCGMPMQGIW-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazolone ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with thioamide derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.

    Thiazolone derivatives: Compounds with similar thiazolone rings but different substituents.

    Sulfoxides and sulfones: Oxidized derivatives of the target compound.

Uniqueness

5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

918107-53-6

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

5-chloro-2-(2,3-dihydro-1H-inden-1-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C13H12ClNOS/c14-12-7-13(16)15(17-12)8-10-6-5-9-3-1-2-4-11(9)10/h1-4,7,10H,5-6,8H2

InChI Key

JVIQRCGMPMQGIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CN3C(=O)C=C(S3)Cl

Origin of Product

United States

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